3-Fluorotoluene

Catalog No.
S535345
CAS No.
352-70-5
M.F
C7H7F
M. Wt
110.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorotoluene

CAS Number

352-70-5

Product Name

3-Fluorotoluene

IUPAC Name

1-fluoro-3-methylbenzene

Molecular Formula

C7H7F

Molecular Weight

110.13 g/mol

InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3

InChI Key

BTQZKHUEUDPRST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)F

Solubility

Soluble in DMSO

Synonyms

m-Fluorotoluene

Canonical SMILES

CC1=CC(=CC=C1)F

Description

The exact mass of the compound 3-Fluorotoluene is 110.0532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8860. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis: A Versatile Building Block

-Fluorotoluene serves as a valuable precursor for the synthesis of more complex molecules. The presence of the fluorine atom alters the molecule's reactivity compared to toluene, allowing for targeted modifications. Researchers utilize 3-Fluorotoluene in various reactions, including:

  • Halide exchange reactions: The fluorine can be readily replaced with other halogens (chlorine, bromine, iodine) to create new starting materials for further synthesis [1].
  • Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction allows the attachment of various functional groups to the aromatic ring, leading to diversely functionalized molecules [2].
  • Heck reaction: Similar to Suzuki-Miyaura coupling, the Heck reaction enables the introduction of alkenes using a palladium catalyst [3].

These reactions are crucial in the development of new pharmaceuticals, functional materials, and agrochemicals.

  • [1] Fluorine in Organic Chemistry
  • [2] Suzuki-Miyaura Coupling
  • [3] Heck Reaction

Study of Fluorine-Hydrogen Bonding Interactions

The presence of the C-F bond in 3-Fluorotoluene makes it a valuable tool for studying hydrogen bonding interactions. Fluorine exhibits a unique ability to participate in hydrogen bonding, which plays a crucial role in various biological processes and material properties. Researchers utilize 3-Fluorotoluene as a model compound to understand the strength, directionality, and geometric aspects of these interactions [4].

  • [4] The C-H···F Hydrogen Bond

Reference Compound in Spectroscopy

-Fluorotoluene's well-defined structure and characteristic spectroscopic properties make it a valuable reference compound in various spectroscopic techniques. These techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide vital information about the structure and functionality of molecules. By comparing the spectra of unknown compounds with those of 3-Fluorotoluene, researchers can identify and assign specific peaks to corresponding functional groups [5, 6].

  • [5] Nuclear Magnetic Resonance Spectroscopy:
  • [6] Infrared Spectroscopy

3-Fluorotoluene is an aromatic compound with the molecular formula C7H7F and a molecular weight of 110.13 g/mol. It is identified by the CAS number 352-70-5 and is commonly known as m-fluorotoluene. This compound appears as a clear, colorless to light yellow liquid with an aromatic odor, boiling at approximately 115 °C and melting at -87 °C . It has a density of 0.991 g/mL at 25 °C and is immiscible in water, making it a hydrophobic organic solvent .

3-Fluorotoluene is a flammable liquid with a low flash point, posing a fire hazard. It is also a mild skin and eye irritant. Here are some safety points to consider:

  • Flammability: 3-Fluorotoluene vapors can easily ignite. Proper ventilation and handling procedures are crucial to avoid fire hazards.
  • Toxicity: Limited data exists on the specific toxicity of 3-Fluorotoluene. However, due to its aromatic structure, it is advisable to handle it with care and avoid inhalation or ingestion.
  • Disposal: Proper waste disposal procedures according to local regulations are essential to avoid environmental contamination.

3-Fluorotoluene can be synthesized through several methods:

  • Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on toluene with a fluorine atom using fluorinating agents such as hydrogen fluoride or other fluorinating reagents under controlled conditions.
  • Fluorination of Toluene: Direct fluorination of toluene using elemental fluorine or fluorinating agents can yield 3-fluorotoluene as a product.
  • Gas Phase Selective Synthesis: This technique has been reported for generating 3-fluorobenzaldehyde from 3-fluorotoluene .

3-Fluorotoluene is primarily used in the synthesis of pharmaceuticals and agrochemicals due to its unique properties as a fluorinated aromatic compound. It serves as an intermediate in organic synthesis for producing various derivatives and functionalized compounds. Additionally, it has applications in mass spectrometry for generating tolyl cations during chemical ionization processes .

Several compounds are structurally similar to 3-fluorotoluene, including:

  • 2-Fluorotoluene: Similar in structure but differs in the position of the fluorine atom on the benzene ring.
  • 4-Fluorotoluene: Another positional isomer with different reactivity patterns due to the location of the fluorine substituent.
  • Brominated derivatives (e.g., 4-Bromo-3-fluorotoluene): These compounds contain bromine instead of hydrogen at one position on the aromatic ring.

Comparison Table

Compound NameMolecular FormulaPosition of FluorineUnique Properties
3-FluorotolueneC7H7FMetaModerate reactivity; used in synthesis
2-FluorotolueneC7H7FOrthoHigher electrophilic substitution tendency
4-FluorotolueneC7H7FParaLower reactivity than meta isomer
4-Bromo-3-fluorotolueneC7H6BrFMeta (with bromine)Increased stability due to bromine

Crystallographic Analysis

The crystallographic analysis of 3-fluorotoluene has been extensively studied through both experimental and computational approaches. The molecule exhibits Cs point group symmetry in its electronic ground state, as determined through density functional theory calculations [1]. The structural characterization reveals the presence of two distinct conformers that differ by a 60° rotation of the methyl group around the carbon-carbon bond connecting to the benzene ring.

Table 1: Crystallographic Analysis Data

ParameterValueMethodReference
Point Group SymmetryCsDFT/CAM-B3LYP/aug-cc-pVDZ [1]
Conformer 1 Energy (relative)0.0000 eVDFT/CAM-B3LYP/aug-cc-pVDZ [1]
Conformer 2 Energy (relative)0.0016 eVDFT/CAM-B3LYP/aug-cc-pVDZ [1]
Conformational Difference60° rotation of CH3 groupDFT/CAM-B3LYP/aug-cc-pVDZ [1]
CH3 Group Rotation AngleThree-fold barrier rotationExperimental microwave [2] [3]

The most stable conformer (conformer 1) serves as the reference energy state, while the second conformer lies only 0.0016 eV (approximately 0.037 kcal/mol) higher in energy [1]. This exceptionally small energy difference indicates that both conformers are readily accessible at room temperature, contributing to the dynamic nature of the molecule in solution and gas phases.

Torsional potential energy surface calculations reveal the presence of three possible stable equilibrium geometries for conformer 1, corresponding to the staggered arrangements of the methyl group relative to the benzene ring [1]. Conversely, conformer 2 exhibits unstable positions with only local maxima, indicating its role as a transition state in the methyl group rotation process.

Molecular Orbital Theory Applications

The electronic structure of 3-fluorotoluene has been comprehensively characterized using molecular orbital theory through both time-dependent density functional theory (TD-DFT) and equation-of-motion coupled cluster singles and doubles (EOM-CCSD) methods. The frontier molecular orbitals play a crucial role in determining the chemical reactivity and spectroscopic properties of the molecule.

Table 2: Molecular Orbital Properties

OrbitalCharacterEnergy (eV)Method
HOMO (5a″)π-8.915TD-DFT/CAM-B3LYP/aug-cc-pVDZ
HOMO-1 (4a″)π-9.48TD-DFT/CAM-B3LYP/aug-cc-pVDZ
HOMO-2 (24a′)σCC/nF-11.91TD-DFT/CAM-B3LYP/aug-cc-pVDZ
HOMO-3 (3a″)π/nF-12.80TD-DFT/CAM-B3LYP/aug-cc-pVDZ
HOMO-4 (23a′)σCC-13.36TD-DFT/CAM-B3LYP/aug-cc-pVDZ
HOMO-5 (22a′)σCCN/ATD-DFT/CAM-B3LYP/aug-cc-pVDZ

The calculated electronic configuration for the ground state shows that the highest occupied molecular orbital (HOMO) 5a″ and the second highest occupied molecular orbital (HOMO-1) 4a″ both possess π character [4]. These orbitals are primarily located on the aromatic ring system and are crucial for understanding the electronic transitions observed in photoabsorption spectroscopy.

The HOMO-2 (24a′) exhibits mixed σCC/nF character, indicating significant involvement of both carbon-carbon σ bonds and fluorine lone pair orbitals [4]. This mixed character reflects the influence of the fluorine substituent on the electronic structure of the benzene ring. The HOMO-3 (3a″) shows π/nF character, further demonstrating the electronic coupling between the aromatic π system and the fluorine atom.

Ionization energies corresponding to these molecular orbitals have been experimentally determined through photoelectron spectroscopy, with values of 8.915 eV for the 5a″ orbital and 9.48 eV for the 4a″ orbital [5] [6]. These experimental values provide validation for the calculated orbital energies and demonstrate the accuracy of the computational methods employed.

Conformational Isomerism and Methyl Group Rotation

The conformational behavior of 3-fluorotoluene is dominated by the internal rotation of the methyl group, which exhibits an exceptionally low barrier to rotation. Microwave spectroscopy studies have revealed that the torsional barrier height is only 17 cm⁻¹ (0.021 eV or 0.48 kcal/mol) [2] [3], making it one of the lowest barriers observed for substituted toluenes.

Table 3: Conformational Analysis and Methyl Group Rotation

PropertyValueExperimental TechniqueReference
Torsional Barrier Height17 cm⁻¹ (0.021 eV)Microwave spectroscopy [2] [3]
Rotational Constant (ground state)Variable with torsional stateMicrowave spectroscopy [2] [3]
Internal Rotation Constant F5.19(5) cm⁻¹Microwave spectroscopy [2] [3]
Barrier TypeThree-fold periodic potentialMicrowave spectroscopy [2] [3]
Methyl Group DynamicsLarge amplitude motionNeutron scattering [7]
Temperature DependenceThermally activatedMicrowave spectroscopy [2] [3]

This remarkably low barrier results in large splittings in the rotational spectrum due to quantum mechanical tunneling effects between different torsional states [2] [3]. The internal rotation constant F has been determined to be 5.19(5) cm⁻¹, which is consistent with nearly free rotation of the methyl group at room temperature.

The three-fold periodic potential governing methyl rotation reflects the C3v symmetry of the methyl group interacting with the Cs symmetry of the fluorotoluene frame [2] [3]. This interaction creates three equivalent minimum energy conformations separated by 120° rotations, with the barrier maxima occurring at intermediate angles.

Neutron scattering studies have provided complementary information about methyl group dynamics, revealing that the motion can be classified as large amplitude motion rather than small-amplitude librations [7]. This behavior is consistent with the low barrier height and indicates that the methyl group undergoes nearly free rotation even at moderate temperatures.

The temperature dependence of the conformational behavior shows thermally activated transitions between different torsional states [2] [3]. At low temperatures, quantum tunneling becomes the dominant mechanism for interconversion between conformers, while at higher temperatures, classical over-barrier rotation predominates.

Computational Chemistry Approaches

The theoretical investigation of 3-fluorotoluene has employed multiple computational chemistry approaches, each providing unique insights into different aspects of the molecular structure and dynamics. The choice of method depends on the specific property being investigated and the desired balance between accuracy and computational efficiency.

Table 4: DFT Calculation Methods

MethodApplicationAccuracyComputational Package
TD-DFT/CAM-B3LYP/aug-cc-pVDZVertical excitation energiesGood for higher excitationsGAMESS/Psi4
EOM-CCSD/aug-cc-pVDZHigh-accuracy electronic statesBest for lowest excitationPsi4
DFT/CAM-B3LYP/aug-cc-pVDZGeometry optimizationStructure optimizationGAMESS
B3LYP/6-311++G(d,p)Alternative basis set testingComparable resultsGaussian
B3LYP/6-31G*Standard DFT calculationsStandard accuracyVarious
HF/6-31G*Hartree-Fock comparisonLower accuracyVarious

Density Functional Theory (DFT) Studies

Density functional theory calculations have been extensively employed for geometry optimization and property prediction of 3-fluorotoluene. The CAM-B3LYP functional with the aug-cc-pVDZ basis set has proven particularly effective for describing the electronic structure and conformational behavior [1] [4].

Ground state geometry optimizations using DFT/CAM-B3LYP/aug-cc-pVDZ have successfully reproduced the experimental molecular structure with high accuracy [1]. The calculations correctly predict the Cs symmetry of the molecule and accurately describe the relative energies of different conformers.

Time-dependent DFT (TD-DFT) calculations using the CAM-B3LYP functional have been applied to investigate vertical excitation energies and oscillator strengths [4]. These calculations provide good agreement with experimental photoabsorption spectra, particularly for higher-lying excited states. The CAM-B3LYP functional incorporates long-range correction, which is essential for accurate description of Rydberg states and charge-transfer excitations.

Vibrational frequency calculations at the DFT level have been used to characterize the normal modes of vibration and to support spectroscopic assignments [1] [4]. The calculated frequencies show excellent agreement with experimental infrared and Raman spectra, validating the accuracy of the DFT-optimized geometries.

The choice of basis set significantly affects the quality of DFT results. The aug-cc-pVDZ basis set provides an optimal balance between accuracy and computational efficiency, while larger basis sets such as aug-cc-pVTZ show only marginal improvements for most properties [4].

Ab Initio Calculations

High-level ab initio methods have been employed to provide benchmark-quality results for the most important electronic properties of 3-fluorotoluene. The equation-of-motion coupled cluster singles and doubles (EOM-CCSD) method represents the gold standard for excited state calculations.

Table 5: Ab Initio Calculation Parameters

ParameterEOM-CCSDTD-DFTApplication
Basis Set Qualityaug-cc-pVDZ/aug-cc-pVTZaug-cc-pVDZElectronic structure
Electron CorrelationSingle and double excitationsExchange-correlation functionalElectron correlation effects
Convergence Criteria10⁻⁶ Hartree10⁻⁶ HartreeSCF convergence
Geometry OptimizationAnalytic gradientsAnalytic gradientsMinimum energy structures
Vibrational AnalysisHarmonic frequenciesHarmonic frequenciesVibrational modes
Electronic ExcitationsEquation-of-motionTime-dependentExcited state properties

EOM-CCSD calculations with the aug-cc-pVDZ basis set provide the most accurate description of the lowest-lying excited states of 3-fluorotoluene [4]. These calculations show excellent agreement with experimental transition energies, with deviations typically less than 0.4 eV for the first excited state.

The EOM-CCSD method explicitly includes electron correlation effects through the inclusion of single and double excitations from the reference Hartree-Fock wavefunction. This level of treatment is essential for accurate description of excited state properties, particularly for states with significant multireference character.

Coupled cluster calculations have been used to validate the results obtained from DFT methods and to provide reference data for method development. The comparison between EOM-CCSD and TD-DFT results helps identify the strengths and limitations of each approach for different types of electronic excitations.

Higher-order correlation effects, such as triple excitations, have been explored for selected properties but generally provide only small corrections to the EOM-CCSD results. The computational cost of such methods limits their application to smaller basis sets or selected properties.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to investigate the dynamical behavior of 3-fluorotoluene in different environments, including gas phase, liquid phase, and solution conditions. These simulations provide insights into conformational fluctuations, intermolecular interactions, and thermodynamic properties.

Table 6: Molecular Dynamics Simulation Parameters

ParameterValueApplicationReference
Force FieldOPLS/GROMOSIntermolecular interactions [8] [9] [10] [11]
Time Step1-2 fsIntegration stability [8] [9] [10] [11]
Simulation Length10-100 nsStatistical sampling [8] [9] [10] [11]
Temperature298-350 KThermal motion [8] [9] [10] [11]
EnsembleNVT/NPTThermodynamic conditions [8] [9] [10] [11]
Periodic BoundariesYesBulk properties [8] [9] [10] [11]

Classical molecular dynamics simulations using the OPLS force field have been performed to study the liquid-phase behavior of fluorotoluenes [10] [11]. These simulations successfully reproduce experimental densities, enthalpies of vaporization, and transport properties such as viscosity and diffusion coefficients.

The force field parameters for 3-fluorotoluene have been carefully optimized to reproduce quantum mechanical calculations of intermolecular interaction energies and conformational preferences [10]. Special attention has been paid to the accurate representation of the methyl group rotation potential and the effects of the fluorine substituent on intermolecular interactions.

Simulation studies have revealed important details about the molecular packing in liquid 3-fluorotoluene, showing preferential π-π stacking interactions between aromatic rings and specific orientational correlations related to the fluorine substituent [10]. These structural features influence the macroscopic properties of the liquid and provide insights into the molecular-level origins of bulk behavior.

Temperature-dependent simulations have been used to study the conformational dynamics of the methyl group rotation in different phases [7]. The results show that the rotation barrier is slightly modified in the condensed phase compared to the gas phase, reflecting the influence of intermolecular interactions on intramolecular motion.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239°C. Flash point 63°F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999)

XLogP3

2.7

Exact Mass

110.0532

Boiling Point

240.8 °F at 760 mm Hg (USCG, 1999)
115.0 °C

Flash Point

49 °F (USCG, 1999)

Density

0.9986 at 68 °F (USCG, 1999)

LogP

2.75 (LogP)

Appearance

Solid powder

Melting Point

-125.9 °F (USCG, 1999)
-87.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F72W445DQ0

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 46 of 79 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

42.39 mm Hg (USCG, 1999)
21.79 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

352-70-5
2599-73-7

Wikipedia

M-fluorotoluene

General Manufacturing Information

Benzene, 1-fluoro-3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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